Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino-
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Overview
Description
N-(4-(Acridin-9-ylamino)phenyl)-2-aminoacetamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial and protozoal infections . The compound’s structure includes an acridine moiety, which is known for its ability to intercalate into DNA, thereby affecting various biological processes .
Preparation Methods
The synthesis of N-(4-(Acridin-9-ylamino)phenyl)-2-aminoacetamide typically involves the reaction of 9-chloroacridine with an appropriate amine derivative. One common method includes the use of 9-chloroacridine and 4-aminophenyl-2-aminoacetamide under specific reaction conditions . The reaction is usually carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) with a base like sodium hydride to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-(Acridin-9-ylamino)phenyl)-2-aminoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the acridine moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could lead to amine derivatives.
Scientific Research Applications
N-(4-(Acridin-9-ylamino)phenyl)-2-aminoacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Medicine: Investigated for its potential as an anti-cancer agent due to its cytotoxic properties.
Industry: Utilized in the development of materials with photophysical properties.
Mechanism of Action
The primary mechanism of action of N-(4-(Acridin-9-ylamino)phenyl)-2-aminoacetamide involves DNA intercalation. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of DNA and affecting processes such as replication and transcription . This mechanism is particularly relevant in its potential anti-cancer activity, where it can inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
N-(4-(Acridin-9-ylamino)phenyl)-2-aminoacetamide can be compared with other acridine derivatives such as:
Amsacrine: Another acridine derivative used as an anti-cancer agent.
Quinacrine: Known for its anti-malarial properties.
Thiazacridine: Studied for its anti-cancer potential.
What sets N-(4-(Acridin-9-ylamino)phenyl)-2-aminoacetamide apart is its specific structure, which may offer unique interactions with DNA and other molecular targets, potentially leading to distinct biological effects .
Properties
CAS No. |
83209-86-3 |
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Molecular Formula |
C21H18N4O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)phenyl]-2-aminoacetamide |
InChI |
InChI=1S/C21H18N4O/c22-13-20(26)23-14-9-11-15(12-10-14)24-21-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)21/h1-12H,13,22H2,(H,23,26)(H,24,25) |
InChI Key |
NBBIEAGDPZDBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC(=O)CN |
Origin of Product |
United States |
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